3-(2-Nitrophenyl)-2-pentylquinazolin-4-one
Description
3-(2-Nitrophenyl)-2-pentylquinazolin-4-one is a quinazolinone derivative characterized by a bicyclic quinazolin-4-one core substituted at position 3 with a 2-nitrophenyl group and at position 2 with a pentyl chain. Structural studies of related compounds (e.g., dihydroquinazolinones) suggest that such modifications influence molecular planarity and intermolecular interactions .
Properties
Molecular Formula |
C19H19N3O3 |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
3-(2-nitrophenyl)-2-pentylquinazolin-4-one |
InChI |
InChI=1S/C19H19N3O3/c1-2-3-4-13-18-20-15-10-6-5-9-14(15)19(23)21(18)16-11-7-8-12-17(16)22(24)25/h5-12H,2-4,13H2,1H3 |
InChI Key |
QNXYBPNWCLRSAV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Nitrophenyl)-2-pentylquinazolin-4-one typically involves the condensation of 2-nitrobenzaldehyde with 2-pentyl-4-quinazolinone under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide. The reaction mixture is heated to reflux, and the product is isolated by crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Nitrophenyl)-2-pentylquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroquinazolinone derivatives.
Reduction: The nitro group can be reduced to an amino group, leading to the formation of aminophenylquinazolinone.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitroquinazolinone derivatives.
Reduction: Aminophenylquinazolinone.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Nitrophenyl)-2-pentylquinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Nitrophenyl)-2-pentylquinazolin-4-one involves its interaction with specific molecular targets. The nitrophenyl group can participate in various binding interactions, while the quinazolinone core can modulate enzyme activity or receptor binding. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues of Quinazolinone Derivatives
Table 1: Structural and Functional Comparison of Quinazolinone Analogues
Key Comparison Criteria
Substituent Effects on Reactivity and Bioactivity
- Nitro Group Position: The ortho-nitro group in 3-(2-nitrophenyl)-2-pentylquinazolin-4-one may sterically hinder interactions compared to meta-nitro analogues (e.g., compound in ).
- Alkyl Chain Length : The pentyl chain at position 2 likely increases lipophilicity compared to shorter chains (e.g., propyl in ), favoring membrane penetration but reducing aqueous solubility.
- Heterocyclic Modifications : Thiol-substituted analogues (e.g., ) exhibit distinct reactivity due to mercapto groups, enabling disulfide bond formation or metal chelation, absent in the nitro-focused target compound.
Physical and Spectral Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
